2-Cyano-6-methoxybenzothiazole
Overview
Description
2-Cyano-6-methoxybenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of D-Luciferin : A study by Meroni et al. (2009) presents a new synthesis of 2-cyano-6-hydroxybenzothiazole, a key intermediate in the synthesis of D-luciferin, using 1,4-benzoquinone and L-cysteine ethyl ester (Meroni, Ciana, Maggi, & Santaniello, 2009).
Industrial Applications : Xiao-jun (2011) improved the synthesis process of 2-amino-6-methoxybenzothiazole, making it more suitable for industrial applications by enhancing reaction time, yield, and purity (Xiao-jun, 2011).
Antimicrobial Activity : Badne et al. (2011) found that 2-substituted derivatives of benzothiazole show promising antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Cancer Imaging Agents : Wang et al. (2006) identified the potential of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel PET cancer imaging agents (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).
Assays for Cytomegalovirus : Thorpe et al. (1985) demonstrated that benzothiazole derivatives enhance light emission in horseradish peroxidase-catalyzed reactions, useful for rapid assays for specific antibodies against cytomegalovirus (Thorpe, Moseley, Kricka, Scott, & Whitehead, 1985).
Synthesis for Firefly Luciferin : Toya et al. (1992) presented a method for synthesizing 2-Cyano-6-methoxybenzothiazole, a key intermediate in firefly luciferin synthesis (Toya, Takagi, Nakata, Suzuki, Isobe, & Goto, 1992).
Antibacterial Agents : Mahmood-ul-hassan et al. (2002) found that Zn(II) compounds derived from benzothiazoles have promising antibacterial properties against pathogenic bacteria (Mahmood-ul-hassan, Chohan, & Supuran, 2002).
Synthesis of Alzheimer's Disease PET Probe Precursors : Majo et al. (2003) developed an efficient palladium-catalyzed synthesis of 2-arylbenzothiazoles, useful for Alzheimer's disease PET probe precursors (Majo, Prabhakaran, Mann, & Kumar, 2003).
Corrosion Inhibition in Steel : Quraishi et al. (1997) showed that a 6-substituted benzothiazole, ACLBT, effectively inhibits corrosion of mild steel in sulfuric acid (Quraishi, Khan, Ajmal, Muralidharan, & Iyer, 1997).
Anticonvulsant and Anesthetic Properties : Mantz et al. (1994) discovered that Riluzole, an antiglutamate agent derived from benzothiazole, blocks GABA uptake in striatal synaptosomes (Mantz, Laudenbach, Lecharny, Henzel, & Desmonts, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Cyano-6-methoxybenzothiazole is the firefly luciferin . Firefly luciferin is a common substrate in biological imaging and is widely applied in life sciences .
Mode of Action
This compound interacts with its target through a condensation reaction with cysteine . This interaction results in the synthesis of firefly luciferin .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of firefly luciferin . The downstream effect of this pathway is the production of light, which is used in various biological imaging applications .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the synthesis of firefly luciferin . Firefly luciferin is a light-emitting chemical used in various life science applications .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the compound has a melting point of 129-131 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.
Biochemical Analysis
Biochemical Properties
2-Cyano-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction to form firefly luciferin . The nature of these interactions is primarily covalent bonding.
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the synthesis of firefly luciferin . Firefly luciferin is widely used in biological imaging , influencing cell function by enabling the visualization of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to firefly luciferin . This conversion involves a condensation reaction with cysteine . The resulting firefly luciferin can then participate in enzyme-catalyzed reactions that produce bioluminescence .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of firefly luciferin
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction, which is a key step in this pathway .
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDWBYQOFXKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321545 | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-03-3 | |
Record name | 943-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-methoxy benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?
A1: this compound serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []
Q2: Can you describe an efficient synthetic route for producing this compound?
A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.
Q3: How does this compound contribute to understanding cellular communication?
A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing this compound. [] The HepG2 cells convert this compound into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []
Q4: Have there been any computational studies on the structure of this compound?
A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of this compound. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from this compound. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []
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